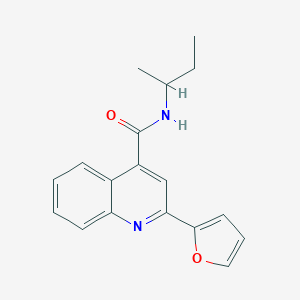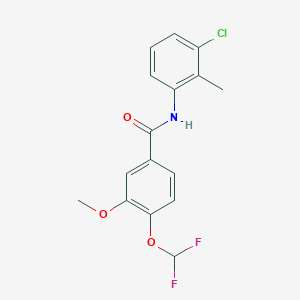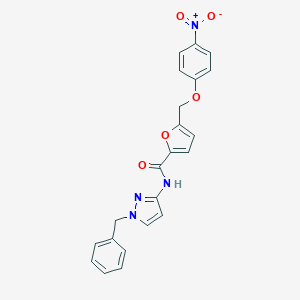
N-(sec-butyl)-2-(2-furyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2-(2-furyl)-4-quinolinecarboxamide, also known as NSC-631570, is a chemical compound with potential therapeutic applications. It was first synthesized in 1999 by researchers at the National Cancer Institute (NCI) in the United States. Since then, NSC-631570 has been the subject of numerous scientific studies, exploring its synthesis, mechanism of action, and potential applications in cancer treatment.
Mecanismo De Acción
The exact mechanism of action of N-(sec-butyl)-2-(2-furyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-proliferative and apoptosis-inducing effects, this compound has been found to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth. It has also been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-2-(2-furyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its synthesis, mechanism of action, and potential applications. However, this compound also has some limitations. It has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several potential future directions for research on N-(sec-butyl)-2-(2-furyl)-4-quinolinecarboxamide. One area of interest is in combination therapy, where this compound is used in combination with other drugs to enhance its anti-cancer effects. Another area of interest is in developing this compound analogs, which may have improved efficacy or safety profiles. Finally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs with similar mechanisms of action.
Métodos De Síntesis
N-(sec-butyl)-2-(2-furyl)-4-quinolinecarboxamide can be synthesized through a multi-step reaction process involving the condensation of 2-furylamine with 2-oxo-2-(2-furyl)ethanoic acid, followed by the reaction with sec-butylamine and acetic anhydride. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2-(2-furyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, while having little to no effect on normal cells.
Propiedades
Fórmula molecular |
C18H18N2O2 |
|---|---|
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
N-butan-2-yl-2-(furan-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C18H18N2O2/c1-3-12(2)19-18(21)14-11-16(17-9-6-10-22-17)20-15-8-5-4-7-13(14)15/h4-12H,3H2,1-2H3,(H,19,21) |
Clave InChI |
JMYRMQNESFWDKV-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3 |
SMILES canónico |
CCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)
![3,5-bis(difluoromethyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279768.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B279770.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![N-(3-chloro-2-methylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279774.png)


![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)

![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)

